3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one
CAS No.: 303145-58-6
Cat. No.: VC6533294
Molecular Formula: C16H9N3O
Molecular Weight: 259.268
* For research use only. Not for human or veterinary use.
![3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one - 303145-58-6](/images/structure/VC6533294.png)
Specification
CAS No. | 303145-58-6 |
---|---|
Molecular Formula | C16H9N3O |
Molecular Weight | 259.268 |
IUPAC Name | 3-pyridin-4-ylindeno[1,2-c]pyridazin-5-one |
Standard InChI | InChI=1S/C16H9N3O/c20-16-12-4-2-1-3-11(12)15-13(16)9-14(18-19-15)10-5-7-17-8-6-10/h1-9H |
Standard InChI Key | OUHIQVNSBFGJOK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 3-pyridin-4-ylindeno[1,2-c]pyridazin-5-one, reflecting its bicyclic indeno-pyridazinone system substituted at the 3-position with a pyridinyl group . Key synonyms include 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one and Oprea1_220896, the latter referencing its entry in specialized chemical databases .
The molecule comprises a planar indeno[1,2-c]pyridazin-5-one scaffold fused with a pyridine ring. Computational models reveal a conjugated π-system across the fused rings, suggesting potential electronic delocalization . The crystal structure remains undetermined, but spectroscopic data (e.g., IR, NMR) and high-resolution mass spectrometry confirm the molecular formula and connectivity .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 303145-58-6 | |
Molecular Formula | C₁₆H₉N₃O | |
Molecular Weight | 259.26 g/mol | |
SMILES Notation | C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=NC=C4 |
Synthesis and Derivative Formation
Synthetic Pathways
While no direct synthesis protocol for 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one is documented in the provided literature, analogous pyridazine derivatives are synthesized via cyclocondensation reactions. For example, hydrazine hydrate treatment of furan-2(3H)-ones yields pyridazine precursors, which undergo functionalization with reagents like phosphorus oxychloride or thiourea . Substituted pyridazines are often further modified through nucleophilic aromatic substitution or cross-coupling reactions to introduce aryl groups .
Notably, the pyridinyl substituent in this compound likely originates from a Suzuki-Miyaura coupling or direct lithiation-electrophilic quenching, though experimental validation is absent in current sources .
Derivative Chemistry
Pyridazinone derivatives exhibit reactivity at multiple positions:
-
Chlorination: Treatment with phosphorus oxychloride replaces hydroxyl groups with chlorine, enhancing electrophilicity for subsequent substitutions .
-
Thionation: Reaction with phosphorus pentasulfide converts carbonyl groups to thiocarbonyls, altering electronic properties and binding affinity .
-
Cyclization: Fusion with heterocycles like oxazoles or thiazines expands structural diversity, as demonstrated in related compounds .
Physicochemical Properties
Supplier | Location | Contact Information | Advantage Index |
---|---|---|---|
Key Organics Limited/Bionet Research | United Kingdom | enquiries@keyorganics.ltd.uk | 50 |
Ryan Scientific, Inc. | United States | ryan.reichlyn@ryansci.com | 60 |
Both suppliers list the compound under catalog numbers MFCD00232440 (Key Organics) and 2767325 (Ryan Scientific), though purity grades and pricing are undisclosed .
Challenges and Future Directions
Current limitations include:
-
Synthetic Scalability: No optimized large-scale synthesis routes are reported.
-
Bioactivity Data: Absence of in vitro or in vivo studies limits therapeutic assessment.
-
Regulatory Status: Safety profiles and pharmacokinetics remain uncharacterized.
Proposed research initiatives:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridinyl and indeno-pyridazinone moieties to enhance potency.
-
Computational Modeling: Docking studies to predict target engagement (e.g., viral proteases, kinases).
-
Collaborative Screening: Partnerships with academic or industrial labs to evaluate bioactivity across disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume